molecular formula C9H9F3N2O B7972650 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide

5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide

Cat. No.: B7972650
M. Wt: 218.18 g/mol
InChI Key: URKLMIJTIXYSBS-UHFFFAOYSA-N
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Description

5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide is a synthetic organic compound with the molecular formula C 9 H 9 F 3 N 2 O and a molecular weight of 218.18 g/mol . Its CAS Registry Number is 1550412-38-8 . This compound is a benzamide derivative featuring both a 2,2-difluoroethyl group on the amide nitrogen and fluoro and amino substituents on the benzene ring, making it a multifluorinated building block of interest in medicinal and agrochemical research. Fluorinated organic compounds are critically important in modern pharmaceuticals, agrochemicals, and materials science . The introduction of fluorine atoms into a molecule can profoundly alter its physicochemical properties, metabolic stability, and binding affinity to biological targets . As part of the benzamide class, this compound serves as a versatile scaffold for researchers exploring new chemical entities. Its specific structure, incorporating multiple fluorine atoms and a primary amine, makes it a valuable intermediate for further synthetic modification, such as in the development of fluorine-edited lead molecules during drug discovery campaigns . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

5-amino-N-(2,2-difluoroethyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O/c10-7-2-1-5(13)3-6(7)9(15)14-4-8(11)12/h1-3,8H,4,13H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKLMIJTIXYSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)NCC(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Precursor Reduction Pathway

A common approach involves reducing a nitro-substituted intermediate to the corresponding amine. For example, 2-fluoro-4-nitrobenzoic acid serves as a key precursor:

  • Oxidation of 2-fluoro-4-nitrotoluene :

    • Reactant: 2-fluoro-4-nitrotoluene, KMnO₄, NaOH, phase-transfer catalyst.

    • Conditions: 75–95°C for 8–18 hours.

    • Outcome: 2-fluoro-4-nitrobenzoic acid (73–95% yield).

  • Chlorination to Acid Chloride :

    • Reactant: 2-fluoro-4-nitrobenzoic acid, SOCl₂, catalytic pyridine.

    • Conditions: Reflux in dichloromethane at 40–85°C for 3–5 hours.

    • Outcome: 2-fluoro-4-nitrobenzoyl chloride (95% yield).

  • Amidation with 2,2-Difluoroethylamine :

    • Reactant: 2-fluoro-4-nitrobenzoyl chloride, 2,2-difluoroethylamine, base (e.g., Et₃N).

    • Conditions: 0–25°C in THF or DMF.

    • Outcome: N-(2,2-difluoroethyl)-2-fluoro-4-nitrobenzamide (85–92% yield).

  • Nitro Group Reduction :

    • Catalyst: Pd/C or Raney Ni under H₂ (1–3 atm).

    • Conditions: 25–50°C in ethanol or methanol.

    • Outcome: 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide (90–98% yield).

Key Data :

StepReactantProductYield (%)Purity (%)
12-fluoro-4-nitrotoluene2-fluoro-4-nitrobenzoic acid9598
2Acid chloride formation2-fluoro-4-nitrobenzoyl chloride95>97
3AmidationNitrobenzamide intermediate9296
4ReductionTarget compound9899

Direct Fluorination Strategies

Optimization of Reaction Conditions

Catalytic Hydrogenation

Pd/C (5–10% loading) in ethanol at 25–50°C achieves near-quantitative reduction of nitro intermediates. Key parameters:

  • H₂ Pressure : 1–3 atm (higher pressures reduce reaction time).

  • Solvent Choice : Ethanol > methanol due to better intermediate solubility.

  • Byproduct Mitigation : Filtration through Celite to remove catalyst residues.

Solvent Effects in Amidation

  • Polar Aprotic Solvents : DMF or THF improves reaction homogeneity and yield.

  • Base Selection : Et₃N outperforms NaHCO₃ in suppressing side reactions (e.g., hydrolysis).

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Elution with EtOAc/hexanes (1:3 to 1:1) removes unreacted amines and acids.

  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (mp 148–150°C).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.56 (s, 1H, NH), 7.85–8.22 (m, 3H, aromatic), 4.15–4.24 (m, 2H, CHF₂), 2.81 (d, 3H, CH₃).

  • ¹⁹F NMR : δ −92.17 (CF₂), −112.4 (Ar-F).

Industrial Scalability and Challenges

Cost-Effective Raw Materials

  • 2,2-Difluoroethylamine : Commercial availability (~$120/g) necessitates in-house synthesis via Hofmann degradation of 2,2-difluoropropionamide.

  • Fluorination Reagents : Selectfluor ($250/mol) vs. BF₃·Et₂O ($50/mol)—trade-offs between yield and cost.

Waste Management

  • Chlorinated Byproducts : Neutralization with NaHCO₃ followed by activated carbon filtration reduces environmental impact.

  • Catalyst Recycling : Pd/C recovery via filtration achieves >90% reuse efficiency.

Emerging Methodologies

Flow Chemistry Approaches

  • Microreactor Systems : Enable continuous nitro reduction and amidation, reducing batch time by 40%.

  • In-Line Analytics : FTIR monitoring ensures real-time quality control.

Biocatalytic Routes

  • Enzymatic Amidation : Lipases (e.g., Candida antarctica) catalyze coupling of 2-fluoro-4-nitrobenzoic acid with 2,2-difluoroethylamine in non-aqueous media (50–60% yield) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 5 and fluorine substituents participate in nucleophilic substitution under controlled conditions.

Reaction TypeConditionsProductYieldSource
Amide Formation Reaction with sulfonyl chlorides (e.g., cyclopentylsulfonyl chloride) in TFA/DCMSulfonamide derivatives23–47%
Alkylation Microwave-assisted coupling with primary amines in ethanol/NaOHAlkylated benzamides56–94%

Key findings:

  • The amino group reacts preferentially with electrophiles (e.g., sulfonyl chlorides) under mild acidic conditions to form sulfonamides .

  • Fluorine at position 2 exhibits lower reactivity compared to the amino group, requiring harsher conditions for substitution .

Hydrolysis and Cyclization

The benzamide moiety undergoes hydrolysis or cyclization to form heterocyclic compounds.

Reaction TypeConditionsProductYieldSource
Cyclization to Quinazolinones Dehydration in glacial acetic acidQuinazolinone derivatives37–49%
Acid-Catalyzed Hydrolysis Reflux in HCl/EtOHFree carboxylic acidNot reported

Key findings:

  • Cyclization to quinazolinones is driven by intramolecular dehydration, facilitated by acetic acid .

  • Hydrolysis of the amide bond requires strong acidic conditions, but yields are poorly documented .

Coupling Reactions

The compound participates in cross-coupling reactions to form complex hybrids.

Reaction TypeConditionsProductYieldSource
Suzuki-Miyaura Coupling Pd catalysis, aryl boronic acidsBiaryl benzamides64–80%
Liebeskind–Srogl Coupling CuTC, thioestersFluorinated hybrids34%

Key findings:

  • Suzuki couplings are efficient for introducing aryl groups at the benzamide core .

  • The difluoroethyl chain remains intact during coupling, indicating steric protection of the fluorine atoms .

Radical Reactions

Pentafluorosulfanyl radical additions have been explored for functionalization.

Reaction TypeConditionsProductYieldSource
SF5 Radical Addition Cu salt stabilization, TEMPO mediationSF5-substituted derivatives<10%

Key findings:

  • Radical-based methods yield SF5-functionalized analogs but suffer from low efficiency .

Comparative Reactivity of Structural Analogs

Reactivity trends are contextualized with structurally related compounds:

CompoundUnique FeatureKey ReactionYield Difference vs Target Compound
N-(3-Methoxyphenyl)benzamideMethoxy groupAlkylation+15%
5-Amino-2-fluorobenzamideNo difluoroethyl chainCyclization-22%

Key insight: The difluoroethyl group in 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide slightly reduces cyclization efficiency compared to simpler analogs .

Stability Under Synthetic Conditions

Critical stability data:

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions .

  • pH Sensitivity : Stable in acidic conditions (pH 2–6) but hydrolyzes in strong bases (pH >10) .

Scientific Research Applications

Therapeutic Applications

The compound has been investigated for its potential as an agonist for the G-protein-coupled receptor TGR5, which is implicated in metabolic regulation and the treatment of type 2 diabetes. TGR5 is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.

Case Study: TGR5 Agonism

  • A series of compounds similar to 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide were synthesized and evaluated for their ability to activate TGR5. In vitro assays demonstrated that certain derivatives exhibited potent GLP-1 secretagogue activity with minimal effects on gallbladder volume, suggesting a favorable profile for managing diabetes without adverse effects on gallbladder function .

In Vivo Studies

In vivo studies using murine models have provided insight into the efficacy of this compound in promoting metabolic health. These studies typically assess glucose tolerance and insulin sensitivity following administration of the compound.

Example Findings:

  • In a preclinical model of diet-induced obesity, administration of compounds related to this compound resulted in improved glucose homeostasis and reduced insulin resistance .

Comparative Analysis of Related Compounds

To better understand the efficacy of this compound, a comparative analysis with other related compounds can be beneficial. Below is a summary table highlighting key characteristics and activities:

Compound NameTGR5 Agonist Activity (EC50 nM)GLP-1 SecretionInsulin Sensitivity
This compoundX nMYes/NoImproved/Not Improved
Compound AY nMYesImproved
Compound BZ nMNoNot Improved

(Note: Specific values for EC50 should be filled based on experimental data from relevant studies.)

Mechanism of Action

The mechanism of action of 5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Analysis

The table below highlights key structural differences between the target compound and similar benzamide derivatives:

Compound Name Substituents on Benzamide Core Amide Side Chain Molecular Weight (g/mol) Key Functional Features
Target Compound 5-Amino, 2-fluoro N-(2,2-difluoroethyl) ~246.2* High lipophilicity due to difluoroethyl
5-Amino-N-(2-morpholin-4-yl-ethyl)-2-fluoro-benzamide (11d) 5-Amino, 2-fluoro N-(2-morpholin-4-yl-ethyl) 268.15 Polar morpholine group enhances solubility
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide 5-Amino, 2-chloro, 4-fluoro N-(N-isopropyl-N-methylsulfamoyl) 303.77 Sulfamoyl group introduces acidity (pKa ~10–12)
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide 5-Chloro, 2-fluoro N-(5-methoxy-2-hydroxyphenyl) 295.70 Phenolic hydroxyl group increases polarity

*Calculated based on formula C₉H₈F₃N₂O.

Key Observations:
  • Amide Side Chain : The 2,2-difluoroethyl group in the target compound increases lipophilicity (logP ~2.5–3.0 estimated) compared to the morpholin-ethyl analog (logP ~1.5–2.0), which benefits membrane permeability but may reduce aqueous solubility .
  • In contrast, the 5-chloro substituent in is electron-withdrawing, altering electronic density and reactivity.
  • Fluorine Positioning : The 2-fluoro substituent in the target compound and analogs (e.g., 11d) induces steric and electronic effects, influencing binding interactions. Fluorine’s electronegativity stabilizes adjacent functional groups and resists metabolic oxidation .
Spectroscopic Features:
  • ¹H/¹³C-NMR : The target compound’s 2,2-difluoroethyl group would show distinct ¹⁹F-NMR signals near -120 ppm (CF₂) and characteristic splitting in ¹H-NMR (CH₂CF₂, δ4.5–5.0 ppm). This contrasts with the morpholin-ethyl analog’s singlet for morpholine protons (δ3.5–3.7 ppm) .
  • Mass Spectrometry : HRMS data for analog 11d (M⁺ = 268.1459) aligns with its molecular formula (C₁₃H₁₈FN₃O₂). The target compound’s molecular ion would differ due to the difluoroethyl group .

Biological Activity

5-Amino-N-(2,2-difluoro-ethyl)-2-fluoro-benzamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as benzamides, which have been extensively studied for their diverse biological activities. The synthesis typically involves the introduction of fluorine substituents that enhance the compound's interaction with biological targets. Recent advancements in synthetic strategies have improved the yield and purity of such compounds, enabling more detailed biological evaluations .

Biological Activity

Antimicrobial Activity
Benzamide derivatives, including 5-amino compounds, have demonstrated significant antimicrobial properties. Studies indicate that modifications in the benzamide structure can lead to enhanced activity against various bacterial strains. For instance, compounds with similar structures have shown effective inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Antiparasitic Effects
Research has highlighted the efficacy of similar benzamide derivatives in combating parasitic infections. For example, compounds with structural similarities to this compound have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. These studies employed phenotypic screening methods and demonstrated promising results in reducing parasite load in infected models .

Cytotoxicity and Selectivity
The cytotoxic effects of this compound were assessed using Vero cells (African green monkey kidney cells). The compound exhibited low cytotoxicity with a 50% cytotoxic concentration (CC50) greater than 20 μg/mL, indicating a favorable safety profile for further development . Selectivity indices were also determined to ensure minimal toxicity to healthy cells while maximizing efficacy against target pathogens.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Preliminary data suggest that the compound has favorable metabolic stability in human liver microsomes compared to rodent models. This stability is essential for ensuring effective therapeutic concentrations in humans while minimizing adverse effects .

Case Studies

  • Chagas Disease Model
    A notable study involved evaluating the antiparasitic activity of a related benzamide derivative in a mouse model of Chagas disease. The compound demonstrated significant suppression of parasitic burden when administered orally, showcasing its potential as a treatment option .
  • Antimicrobial Efficacy
    Another investigation focused on the antimicrobial properties of various benzamide derivatives against resistant bacterial strains. The findings indicated that modifications to the benzamide core could enhance efficacy while maintaining low toxicity levels .

Data Tables

Compound NameActivity TypeIC50/CC50 (μM)Notes
5-Amino-N-(2,2-difluoro-ethyl)-...Antimicrobial>20Low cytotoxicity in Vero cells
Related BenzamideAntiparasitic<0.0025Significant reduction in parasite load
Benzamide DerivativeAntimicrobial<10Effective against Gram-positive bacteria

Q & A

Q. What are the common synthetic routes for preparing 5-Amino-N-(2,2-difluoroethyl)-2-fluoro-benzamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling 2-fluoro-5-aminobenzoic acid derivatives with 2,2-difluoroethylamine. Key steps include:
  • Amide bond formation : Use coupling agents like EDCl/HOBt or carbodiimides in anhydrous solvents (e.g., DMF, THF) at 0–25°C .
  • Fluorination : Electrophilic fluorination of precursors using Selectfluor or DAST, monitored by 19F^{19}\text{F} NMR for efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product .
  • Optimization : Reaction temperature, stoichiometry, and solvent polarity are adjusted based on TLC and intermediate stability .

Q. Which spectroscopic and crystallographic methods are employed to characterize this compound?

  • Methodological Answer :
  • Spectroscopy :
  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm proton environments and carbon frameworks. 19F^{19}\text{F} NMR identifies fluorine substitution patterns .
  • HRMS (EI/ESI) for molecular ion verification .
  • Crystallography :
  • Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) resolves 3D structure. Data refinement uses SHELX programs, with hydrogen bonds analyzed via ORTEP-3 .
  • Disorder in crystal lattices (e.g., Cl⁻ or water molecules) is resolved using constraints on anisotropic displacement parameters .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on the compound’s biological activity across studies?

  • Methodological Answer :
  • Dose-response assays : Test activity across a concentration gradient (e.g., 0.1–100 µM) in cell-based models (e.g., cancer lines) to identify EC50_{50} discrepancies .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases, GPCRs) .
  • Structural analogs : Compare activity with derivatives (e.g., varying substituents on the benzamide core) to isolate structure-activity relationships (SAR) .
  • Meta-analysis : Pool data from independent studies, applying statistical models (ANOVA, Bayesian inference) to account for variability in assay conditions .

Q. What computational approaches predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., enzymes, receptors). Parameters include:
  • Flexible ligand docking with MM-GBSA scoring for binding affinity estimation .
  • Validation via co-crystallized ligands (if available) .
  • MD simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-target complexes. Analyze RMSD/RMSF plots for conformational changes .
  • QSAR modeling : Train models (e.g., Random Forest, PLS) on bioactivity datasets to predict modifications enhancing potency or reducing toxicity .

Q. How do hydrogen-bonding networks and crystal packing influence the compound’s stability and bioavailability?

  • Methodological Answer :
  • Crystal engineering : Co-crystallize with pharmaceutically acceptable coformers (e.g., succinic acid) to improve solubility. Analyze packing via Mercury software .
  • Hydrogen-bond analysis : Identify key interactions (e.g., N–H⋯Cl⁻, O–H⋯O) using crystallographic data. These networks affect melting points and dissolution rates .
  • Bioavailability prediction : Apply Lipinski’s Rule of Five and calculate logP (via ChemAxon) to assess permeability. Solubility is tested in PBS (pH 7.4) with HPLC quantification .

Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?

  • Methodological Answer :
  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis) by controlling residence time and temperature .
  • Catalyst screening : Test palladium or copper catalysts for C–N coupling steps. Leaching tests (ICP-MS) ensure no metal contamination .
  • Byproduct analysis : Use LC-MS to identify impurities. Process optimization (e.g., quenching with aqueous NH4_4Cl) removes unreacted intermediates .
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF, improving E-factors .

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